molecular formula C18H18N2O3 B2513327 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921811-10-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2513327
CAS No.: 921811-10-1
M. Wt: 310.353
InChI Key: RMZUWXUILPDRGX-UHFFFAOYSA-N
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Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide belongs to the benzoxazepine class of heterocyclic compounds, which are characterized by a fused benzene ring, an oxazepine ring (containing oxygen and nitrogen), and a carbonyl group.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2)11-23-15-10-13(8-9-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZUWXUILPDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a benzoyl chloride derivative, followed by further functionalization to introduce the dimethyl and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide and its analogs, based on the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Source/Application Notes
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide 921810-92-6 C₁₄H₁₈N₂O₄ 278.30 Methoxyacetamide group at position 8; lacks benzamide substituent Research chemical (BK49209); no human/animal use
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide 921562-93-8 C₂₂H₂₆N₂O₃ 366.45 Ethyl group on benzoxazepine nitrogen; 3,4-dimethylbenzamide substituent Preparation details unspecified; potential intermediate for drug discovery
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide 921584-38-5 C₂₀H₂₂N₂O₄ 354.40 4-ethoxybenzamide substituent; alternative benzoxazepine ring nomenclature Structural data available; lacks reported physical properties (e.g., melting point)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide - C₂₃H₂₇F₃N₂O₄S 484.53 Sulfonamide group; trifluoroethyl and ethyl modifications Ligand in PDB entry 6EW; potential enzyme inhibitor

Key Observations:

Structural Variations: The methoxyacetamide derivative (CAS 921810-92-6) replaces the benzamide group with a smaller, polar substituent, reducing molecular weight (278.30 vs. ~350–480 for others) . The 3,4-dimethylbenzamide analog (CAS 921562-93-8) introduces steric bulk, which may enhance binding specificity but reduce solubility . The 4-ethoxybenzamide variant (CAS 921584-38-5) adds an ethoxy group, likely increasing lipophilicity and metabolic stability .

Physicochemical Trends: Substitutions on the benzamide (e.g., methyl, ethoxy) correlate with incremental increases in molecular weight.

Functional Implications :

  • The presence of electron-withdrawing groups (e.g., trifluoroethyl in PDB 6EW) may enhance interactions with charged or polar enzyme active sites .
  • Dimethyl groups on the benzoxazepine core (common across all analogs) likely contribute to conformational rigidity, a feature critical for maintaining binding poses .

Research Findings and Gaps

  • Synthetic Accessibility : Derivatives like CAS 921810-92-6 are commercially available for research, suggesting established synthetic routes for benzoxazepine analogs .
  • Biological Data: No direct activity data are provided for the target compound.
  • Unanswered Questions : Physical properties (e.g., solubility, melting points) and pharmacokinetic profiles remain unreported for most analogs, limiting comparative analysis .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound belonging to the class of oxazepine derivatives. Its unique structural features have attracted attention for potential therapeutic applications across various biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 270.34 g/mol. The compound features a benzamide moiety linked to a tetrahydrobenzoxazepine ring system, which is crucial for its biological activity.

The biological effects of this compound are mediated through its interaction with specific molecular targets. These targets can include enzymes and receptors involved in various signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses.

Biological Activities

Research indicates several biological activities associated with this compound:

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)9.8
HeLa (Cervical Cancer)15.0

These results suggest that the compound may have potential as an anticancer agent.

Neuroprotective Effects

Studies have also explored the neuroprotective properties of this compound. It has been found to reduce oxidative stress and apoptosis in neuronal cells under various stress conditions. The proposed mechanism involves the modulation of signaling pathways related to cell survival.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit pro-inflammatory cytokines and reduce edema in models of acute inflammation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antitumor Activity : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls (p < 0.05), supporting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : In a study involving mice subjected to transient ischemia, treatment with the compound resulted in improved neurological scores and reduced infarct volume compared to untreated groups (p < 0.01).

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